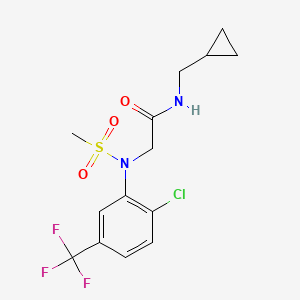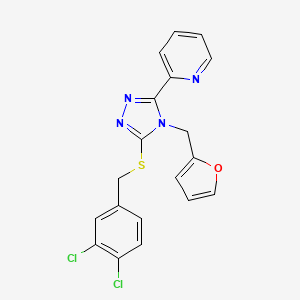
Ningetinib
Overview
Description
Ningetinib is a novel tyrosine kinase inhibitor that targets various kinases involved in tumor pathogenesis. It has shown significant potential in overcoming secondary drug resistance in acute myeloid leukemia, particularly in cases with FMS-like tyrosine kinase 3 internal tandem duplication mutations. This compound is also undergoing clinical trials for its efficacy in treating lung cancer .
Mechanism of Action
Target of Action
Ningetinib is a multi-target small molecule kinase inhibitor . It can effectively inhibit multiple kinases such as VEGFR2, AXL, MER, and c-Met . These targets play crucial roles in various cellular processes, including cell proliferation, survival, and angiogenesis .
Mode of Action
This compound works by binding to its targets (VEGFR2, AXL, MER, and c-Met) and inhibiting their signaling pathways . This interaction blocks the downstream signaling cascades , thereby inhibiting the growth, angiogenesis, and metastasis of tumor cells that overexpress these kinases .
Biochemical Pathways
The inhibition of these kinases by this compound affects several biochemical pathways. For instance, the inhibition of VEGFR2 blocks the VEGF signaling pathway, which is crucial for angiogenesis . Similarly, the inhibition of AXL and MER kinases can affect various cellular processes, including cell survival, proliferation, and migration .
Pharmacokinetics
It’s known that the metabolism of this compound results in the formation of n-demethylated this compound (m1), which might simultaneously increase the tissue concentration of this compound .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation, migration, and transformation of fibroblasts to myofibroblasts . These effects can lead to the inhibition of tumor growth and metastasis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, drug-drug interactions may occur when this compound is co-administered with other drugs, affecting its pharmacokinetics . .
Biochemical Analysis
Biochemical Properties
Ningetinib has been found to interact with FMS-like tyrosine kinase 3 (FLT3), a common mutation type in acute myeloid leukemia (AML) . It inhibits the phosphorylation of FLT3 and its downstream target proteins STAT5, AKT, and ERK . This inhibition occurs in a dose- and time-dependent manner .
Cellular Effects
In FLT3-ITD AML cell lines, this compound has been observed to inhibit cell proliferation, block the cell cycle, and induce apoptosis . It also binds FLT3 to inhibit its downstream signaling pathways, including the STAT5, AKT, and ERK pathways .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to FLT3, thereby inhibiting its downstream signaling pathways . This binding interaction inhibits the phosphorylation of FLT3 and its downstream target proteins STAT5, AKT, and ERK .
Temporal Effects in Laboratory Settings
This compound has shown significant anti-leukemic effects on FLT3-ITD-positive AML cells over time . It has also demonstrated superior anti-leukemia activity to existing clinical drugs gilteritinib and quizartinib in mouse models with FLT3-ITD and FLT3-ITD-F691L mutation .
Dosage Effects in Animal Models
In mouse models with FLT3-ITD and FLT3-ITD-F691L mutation, this compound showed superior anti-leukemia activity to existing clinical drugs gilteritinib and quizartinib . The survival of mice was significantly prolonged .
Metabolic Pathways
It is known that this compound inhibits the FLT3 protein and its downstream signaling pathways, which could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is known that this compound binds to FLT3, which could potentially affect its localization or accumulation .
Subcellular Localization
Given its role as a TKI and its binding to FLT3, it is likely that it localizes to areas where FLT3 and its downstream target proteins are present .
Preparation Methods
The synthesis of Ningetinib involves multiple steps, including the preparation of intermediates and the final coupling reactions. The synthetic routes typically involve the use of specific reagents and catalysts under controlled conditions to achieve the desired product. Industrial production methods focus on optimizing these synthetic routes to ensure high yield and purity while maintaining cost-effectiveness and scalability .
Chemical Reactions Analysis
Ningetinib undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Ningetinib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of tyrosine kinase inhibition and to develop new synthetic methods.
Biology: Investigated for its effects on cell signaling pathways and its potential to induce apoptosis in cancer cells.
Medicine: Undergoing clinical trials for the treatment of acute myeloid leukemia and lung cancer, showing promise in overcoming drug resistance.
Comparison with Similar Compounds
Ningetinib is unique in its ability to target multiple kinases simultaneously, making it more effective in overcoming drug resistance compared to other tyrosine kinase inhibitors. Similar compounds include:
Gilteritinib: Another tyrosine kinase inhibitor used in the treatment of acute myeloid leukemia.
Properties
IUPAC Name |
N-[3-fluoro-4-[7-(2-hydroxy-2-methylpropoxy)quinolin-4-yl]oxyphenyl]-1,5-dimethyl-3-oxo-2-phenylpyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29FN4O5/c1-19-28(30(38)36(35(19)4)21-8-6-5-7-9-21)29(37)34-20-10-13-27(24(32)16-20)41-26-14-15-33-25-17-22(11-12-23(25)26)40-18-31(2,3)39/h5-17,39H,18H2,1-4H3,(H,34,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYYQSZNRVQLIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)OC4=C5C=CC(=CC5=NC=C4)OCC(C)(C)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29FN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394820-69-9 | |
| Record name | Ningetinib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1394820699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ningetinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16256 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NINGETINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PW3Q92Z6A4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Q1: What are the primary molecular targets of Ningetinib and how does this interaction impact tumor cells?
A1: this compound is a tyrosine kinase inhibitor that specifically targets a range of receptor tyrosine kinases (RTKs) crucial for tumor growth and progression. These targets include c-MET/Hepatocyte Growth Factor Receptor (HGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR), AXL, MER, and FMS-like tyrosine kinase 3 (FLT3) [, ]. By binding to these kinases, this compound effectively inhibits their signaling pathways, ultimately leading to a reduction in tumor cell proliferation, angiogenesis (formation of new blood vessels that supply the tumor), and metastasis [].
Q2: What is the significance of the high plasma exposure of this compound's N-demethylated metabolite (M1)?
A3: The high plasma exposure of M1, despite its low metabolic yield, can be attributed to several factors. Firstly, M1 demonstrates a low affinity for tissues, leading to less distribution into tissues and prolonged circulation in the plasma []. Secondly, this compound itself inhibits efflux transporters like P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Multidrug Resistance-associated Protein 2 (MRP2) []. Since M1 is a substrate for these transporters, this compound's inhibitory action on them further contributes to the high plasma levels of M1 by reducing its excretion from the body [].
Q3: Have there been any clinical trials investigating the combination of this compound and Gefitinib in specific patient populations?
A4: Yes, a Phase Ib clinical trial (NCT03758287) has been conducted to evaluate the safety and determine the recommended phase 2 dose of this compound in combination with Gefitinib for Chinese patients with Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor (EGFR-TKI) resistant NSCLC who are negative for the T790M mutation [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-but-2-enedioic acid;2-[4-(4-fluorophenyl)-3-pyrrol-1-ylpyrazol-1-yl]-N,N-dimethylethanamine](/img/structure/B560451.png)

![sodium;5-[[4-[(2,4-diamino-5-methylphenyl)diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid](/img/structure/B560457.png)








![1H-Indole-2,3-dione, 1-[[2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl]-](/img/structure/B560471.png)

